N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its stability and unique structure, making it a valuable component in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The Chan–Lam coupling reaction is also employed, utilizing copper (II) acetate as a catalyst and p-tolylboronic acid as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable reactions such as the Chan–Lam coupling suggests potential for industrial synthesis, given the availability of reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfinamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and phenyl groups
Common Reagents and Conditions
Common reagents include oxidizing agents like iodine and reducing agents such as hydrogen gas. Substitution reactions often use arylboronic acids and copper (II) acetate under mild conditions .
Major Products
Major products from these reactions include various substituted adamantane derivatives and modified sulfinamide compounds .
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action for N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety provides stability and enhances binding affinity, while the phosphanyl and sulfinamide groups participate in specific chemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with similar structural features.
1,3-Dehydroadamantane: Known for its high reactivity and use in various chemical syntheses.
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of adamantane stability, phosphanyl reactivity, and sulfinamide functionality, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C37H50NOPS |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3 |
InChI Key |
ZSXXREFJLLZXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
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